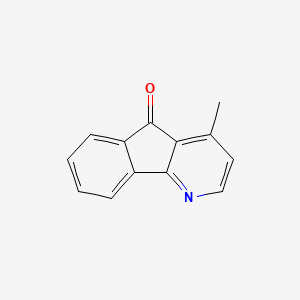
Onychine
Overview
Description
Onychine is a natural product found in Unonopsis spectabilis, Onychium contiguum, and other organisms with data available.
Scientific Research Applications
Synthesis and Biological Activity
Onychine is a 4-azafluorenone alkaloid primarily found in the Annonaceae family. It exhibits various pharmacological activities including antifungal, antibacterial, anticancer, and antimalarial properties. Its synthesis involves complex methods like intramolecular cyclizations, multicomponent reactions, and microwave-assisted reactions. However, accessing new derivatives often requires toxic catalysts and harsh conditions, highlighting the need for more environmentally friendly synthesis methods (Gomes, de Souza, & Facchinetti, 2020).
Antimycotic Applications
A concise and efficient synthesis method for onychine, an antimycotic alkaloid, was developed using the vinylogous aza-Morita-Baylis-Hillman reaction. This synthesis pathway is significant for its potential in developing antimycotic treatments (Clary & Back, 2010).
Hybrid Antifungal Applications
The hybridization of onychine with the antifungal azole eberconazole resulted in a compound that showed moderate antifungal activity, differing from other azoles by not inhibiting ergosterol biosynthesis (Dombeck & Bracher, 2005).
Cardiovascular Applications
Onychin, derived from onychine, inhibits the proliferation of vascular smooth muscle cells (VSMCs) by regulating the cell cycle, potentially offering therapeutic value for cardiovascular diseases (Yang et al., 2005).
Endothelial Cell Protection
Onychin was found to protect endothelial cells from oxidative stress-induced apoptosis, suggesting its potential in preventing endothelial injury (Tuo et al., 2004).
Antimicrobial and Antimalarial Activities
Onychine and its analogs, isolated from Polyalthia debilis, demonstrated significant antimicrobial and antimalarial activities, indicating their potential for medicinal applications (Prachayasittikul et al., 2009).
properties
CAS RN |
58787-04-5 |
|---|---|
Product Name |
Onychine |
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO/c1-8-6-7-14-12-9-4-2-3-5-10(9)13(15)11(8)12/h2-7H,1H3 |
InChI Key |
LTVBTVOAUQJJEV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O |
Other CAS RN |
58787-04-5 |
synonyms |
5H-indeno(1,2-b)pyridin-5-one onychine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

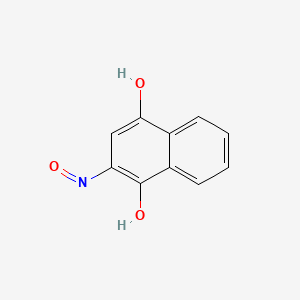
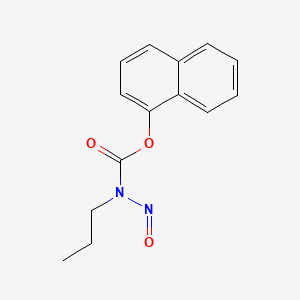
![Triphenyleno[1,12-bcd]thiophene](/img/structure/B1222175.png)
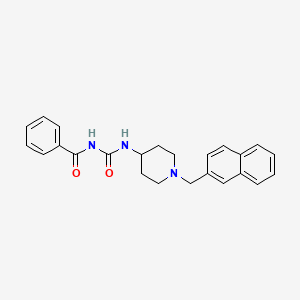
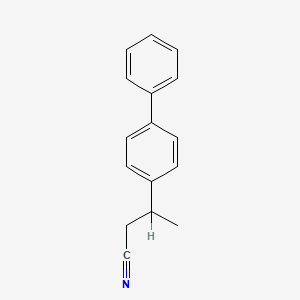
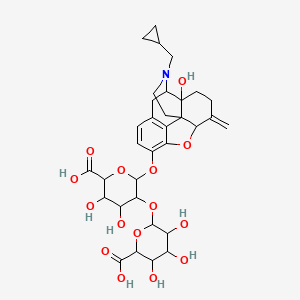
![2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid](/img/structure/B1222185.png)
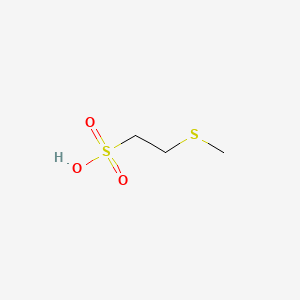
![Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate](/img/structure/B1222190.png)
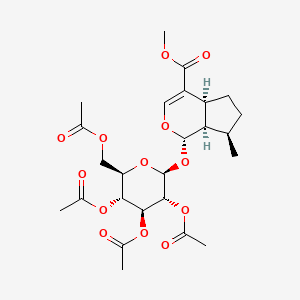
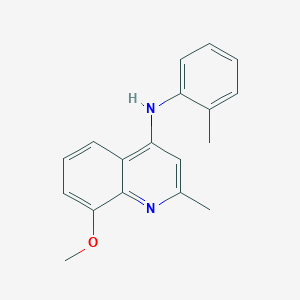
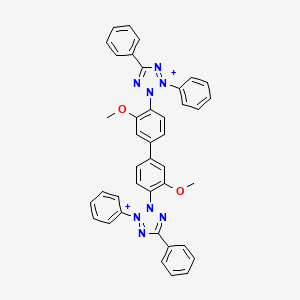
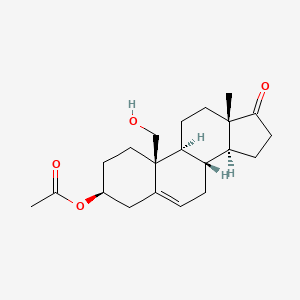
![2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate](/img/structure/B1222196.png)